molecular formula C8H17ClN2O2 B1316250 N-Alloc-1,4-butandiamine hydrochloride CAS No. 1049722-10-2

N-Alloc-1,4-butandiamine hydrochloride

Cat. No.: B1316250
CAS No.: 1049722-10-2
M. Wt: 208.68 g/mol
InChI Key: QEQBSZVBKDDMTE-UHFFFAOYSA-N
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Description

N-Alloc-1,4-butandiamine hydrochloride: is a chemical compound with the molecular formula C8H16N2O2·HCl and a molecular weight of 208.69 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Alloc-1,4-butandiamine hydrochloride typically involves the reaction of 1,4-diaminobutane with allyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N-Alloc-1,4-butandiamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Alloc-1,4-butandiamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Alloc-1,4-butandiamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

  • N-Alloc-1,4-diaminobutane hydrochloride
  • Allyl N-(4-aminobutyl)carbamate hydrochloride
  • 1,4-diaminobutane hydrochloride

Uniqueness: N-Alloc-1,4-butandiamine hydrochloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its ability to form stable carbamate derivatives makes it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

prop-2-enyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-6-4-3-5-9;/h2H,1,3-7,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQBSZVBKDDMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583355
Record name Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049722-10-2
Record name Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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